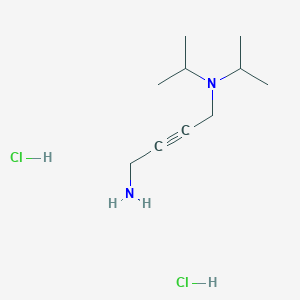

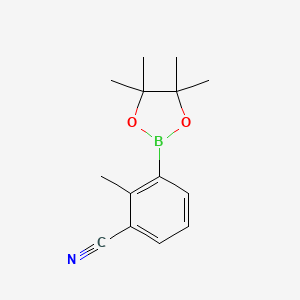

![molecular formula C8H6IN3O2 B1430191 Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1221288-25-0](/img/structure/B1430191.png)

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Übersicht

Beschreibung

“Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate” is a chemical compound. Its empirical formula is C8H7N3O2 .

Synthesis Analysis

There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported .Chemical Reactions Analysis

The catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Drug Development

The pyrazolopyridine scaffold, to which Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate belongs, is significant in medicinal chemistry. Compounds with this structure are incorporated into FDA-approved drugs like cartazolate, tracazolate, and etazolate due to their favorable ADMET properties and adherence to the Lipinski rule of five .

Organic Synthesis Combinatorial Library Creation

This compound can be used in the synthesis of combinatorial libraries. The ease of synthesis and modification allows for the creation of a diverse range of derivatives, which can be screened for various biological activities .

Photophysical Research Fluorescence Studies

Derivatives of pyrazolo[3,4-b]pyridine exhibit strong fluorescence. This property can be utilized in photophysical studies to understand the relationship between fluorescence and substitution patterns on the compound’s ring structure .

Biomedical Applications Therapeutic Agents

The pyrazolopyridine derivatives are explored for their potential as therapeutic agents in various biomedical applications due to their biological activity .

Chemical Synthesis Facile Synthesis Approach

A new and facile synthesis approach for tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine has been developed. This method could potentially be applied to Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate for creating its derivatives .

Wirkmechanismus

Target of Action

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a compound that has been found to inhibit several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases .

Mode of Action

For example, it inhibits the activity of certain enzymes, which can disrupt the biochemical processes in which these enzymes are involved .

Biochemical Pathways

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate affects various biochemical pathways due to its interaction with multiple targets. The inhibition of these targets can disrupt the normal functioning of these pathways, leading to downstream effects. For instance, the inhibition of xanthine oxidase can disrupt purine metabolism, while the inhibition of phosphodiesterase-4 can affect cyclic AMP signaling .

Pharmacokinetics

It is anticipated that compounds with lower molecular weight and lipophilicity, such as methyl 3-iodo-1h-pyrazolo[3,4-b]pyridine-5-carboxylate, have enhanced paracellular and transcellular absorption characteristics .

Result of Action

The molecular and cellular effects of Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate’s action are dependent on the specific targets it interacts with. For example, the inhibition of cyclin-dependent kinase1 can disrupt cell cycle progression, while the inhibition of HIV reverse transcriptase can prevent the replication of HIV .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPCXBYZCBMZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)

![N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B1430122.png)

![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)

![1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1430127.png)

![1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine](/img/structure/B1430128.png)

![5-Chlorothieno[2,3-C]pyridine](/img/structure/B1430129.png)